what is the solubility of 4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid in DMSO
what is the solubility of 4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid in DMSO
An In-depth Technical Guide to the DMSO Solubility of 4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid
This guide provides a comprehensive technical overview of the solubility of 4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals. This document will delve into the theoretical and practical aspects of determining the solubility of this compound, offering insights into its physicochemical properties and providing detailed experimental protocols.
Introduction: The Critical Role of DMSO Solubility in Drug Discovery
In the early stages of drug discovery, particularly during lead identification and optimization, understanding a compound's solubility is paramount.[1] Dimethyl Sulfoxide (DMSO) is a universal solvent in this field, capable of dissolving a wide array of organic molecules, making it indispensable for creating the high-concentration stock solutions used in high-throughput screening (HTS).[2] Poor solubility can lead to inaccurate assay results, mask a compound's true activity, and create significant hurdles for downstream formulation and in vivo studies.[1][3] Therefore, a thorough characterization of a compound's solubility in DMSO is a critical first step in its journey toward becoming a viable drug candidate.
Physicochemical Properties and Predicted Solubility
The solubility of a compound is intrinsically linked to its molecular structure. The interplay of various functional groups dictates its interaction with the solvent.
Molecular Structure:
Table 1: Physicochemical Properties of 4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid and Structurally Similar Compounds
| Property | 4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid (Predicted) | 3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid[4][5] | 4-(Aminomethyl)benzoic acid[6][7] |
| Molecular Formula | C13H13N3O2 | C13H13N3O2 | C8H9NO2 |
| Molecular Weight | 243.26 g/mol | 243.26 g/mol | 151.16 g/mol |
| Functional Groups | Carboxylic Acid, Amine, Pyrimidine, Aromatic Ring | Carboxylic Acid, Amine, Pyrimidine, Aromatic Ring | Carboxylic Acid, Amine, Aromatic Ring |
| Predicted DMSO Solubility | Good | Not specified, but likely good based on structure. | Not specified, but likely good based on structure. |
Analysis of Functional Groups and Predicted Solubility in DMSO:
-
Aromatic Rings (Benzoic Acid and Pyrimidine): The presence of two aromatic systems contributes to the molecule's hydrophobicity, which generally favors solubility in organic solvents like DMSO over aqueous media.
-
Carboxylic Acid (-COOH): This is a polar group capable of acting as a hydrogen bond donor and acceptor. Its presence enhances solubility in polar aprotic solvents like DMSO.
-
Amino Group (-NH-): The secondary amine acts as a hydrogen bond donor and acceptor, further contributing to its polarity and favorable interactions with DMSO.
-
Methyl Group (-CH3): This nonpolar group has a minor contribution to the overall solubility.
Based on these structural features, 4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid is predicted to have good solubility in DMSO.[8] The combination of polar functional groups capable of hydrogen bonding and a significant aromatic component suggests favorable solvation by the polar aprotic DMSO molecules.
Experimental Determination of Solubility in DMSO
To obtain a precise understanding of the compound's solubility, empirical determination is necessary. It is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.[9]
-
Kinetic Solubility: This measures the concentration at which a compound, added from a concentrated DMSO stock, precipitates out of an aqueous buffer. It's a non-equilibrium measurement widely used in early drug discovery for its high throughput.[1][10][11]
-
Thermodynamic Solubility: This is the true equilibrium solubility, where the compound in its solid state is in equilibrium with the dissolved compound in the solvent. This method is more time-consuming but provides a more accurate and fundamental measure of solubility.[9][10]
Protocol for Kinetic Solubility Determination
This protocol is adapted from standard high-throughput screening methodologies.[12]
Objective: To determine the concentration at which 4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid precipitates from a solution when diluted from a DMSO stock.
Materials:
-
4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom for UV-Vis, or black for nephelometry)
-
Multichannel pipettes
-
Plate reader (UV-Vis spectrophotometer or nephelometer)
-
Incubator
Procedure:
-
Prepare a High-Concentration Stock Solution: Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[13] Ensure complete dissolution, using gentle warming or sonication if necessary, while being mindful of potential compound degradation.[13]
-
Serial Dilutions in DMSO: Perform a serial dilution of the stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).[13]
-
Addition to Aqueous Buffer: In a 96-well plate, add a small volume of each DMSO concentration (e.g., 2 µL) to a larger volume of PBS (e.g., 198 µL) to achieve the final desired compound concentrations with a low final DMSO percentage (typically ≤1%).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).[12]
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate.[12]
-
UV-Vis Spectroscopy: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the absorbance at the compound's λmax. A deviation from the expected linear relationship between concentration and absorbance indicates precipitation.
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is detected.
Protocol for Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility and is considered the gold standard.[10]
Objective: To determine the equilibrium concentration of 4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid in DMSO.
Materials:
-
4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid (solid)
-
Anhydrous DMSO
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC-UV system
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare Supersaturated Solutions: Add an excess amount of the solid compound to a known volume of DMSO in a vial. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to allow the solution to reach equilibrium.[10]
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter.
-
Quantification: Accurately dilute the filtered supernatant with DMSO. Quantify the concentration of the compound using a validated HPLC-UV method against a standard curve.
Data Analysis: The measured concentration of the saturated solution is the thermodynamic solubility.
Visualization of Experimental Workflow
Kinetic Solubility Workflow
Caption: Workflow for Kinetic Solubility Determination.
Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While a specific, pre-existing value for the DMSO solubility of 4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid is not publicly documented, a detailed analysis of its chemical structure strongly suggests good solubility in this solvent. For drug discovery and development purposes, it is imperative to experimentally determine this property. The provided protocols for kinetic and thermodynamic solubility offer robust and scientifically sound methodologies for this purpose. The choice between these methods will depend on the stage of the research, with kinetic solubility being more suited for early-stage, high-throughput screening, and thermodynamic solubility providing a more definitive value for later-stage development. A thorough understanding and empirical determination of DMSO solubility are foundational for the successful progression of this and any other compound in the drug discovery pipeline.
References
-
Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Retrieved from [Link]
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Grishina, M., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecular Diversity, 25(3), 1729-1738. Retrieved from [Link]
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Raevsky, O. A., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 53-62. Retrieved from [Link]
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Worldofchemicals.com. (n.d.). 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid suppliers USA. Retrieved from [Link]
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American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
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PubChem. (n.d.). 4-(Aminomethyl)Benzoic Acid. Retrieved from [Link]
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Raevsky, O. A., et al. (2026, February 9). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved from [Link]
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Ovid. (2025, August 2). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]
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NextSDS. (n.d.). 3-{[(4-methylpyrimidin-2-yl)amino]methyl}benzoic acid. Retrieved from [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Retrieved from [Link]
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IUCrData. (2023). 4-Methyl-2-(2-methylanilino)benzoic acid. Retrieved from [Link]
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ACS Publications. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. Retrieved from [Link]
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